3-(1-Aminobutyl)benzonitrile

Catalog No.
S12521352
CAS No.
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminobutyl)benzonitrile

Product Name

3-(1-Aminobutyl)benzonitrile

IUPAC Name

3-(1-aminobutyl)benzonitrile

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3

InChI Key

VZFNRMDOFIDCCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1)C#N)N

3-(1-Aminobutyl)benzonitrile is an organic compound characterized by its structural components: a benzonitrile moiety attached to a 1-aminobutyl group. Its molecular formula is C11_{11}H14_{14}N2_2, and it typically appears as a white crystalline solid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups, which allow for various

  • Oxidation: The amino group can be oxidized to form corresponding imines or nitriles. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used in these reactions.
  • Reduction: The nitrile group can be reduced to yield primary amines, often using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group may be replaced by other functional groups under acidic or basic conditions.

Major Products Formed

  • Oxidation: Formation of benzoic acid derivatives.
  • Reduction: Generation of primary amines.
  • Substitution: Production of substituted benzonitriles.

3-(1-Aminobutyl)benzonitrile exhibits significant biological activity, particularly in the context of enzyme inhibition. It has been studied for its potential to interact with various biological targets, modulating their activity through binding at active sites. Research indicates that it may exhibit inhibitory effects against certain enzymes, which could have implications for therapeutic applications.

The synthesis of 3-(1-Aminobutyl)benzonitrile can be achieved through several methods:

  • Amination of Benzonitrile: This method involves the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon, leading to the formation of the desired compound.
  • Reductive Amination: Another approach includes reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using reducing agents like sodium borohydride or hydrogen gas under catalytic conditions.

In industrial settings, large-scale production often utilizes optimized versions of these synthetic routes to enhance yield and purity.

3-(1-Aminobutyl)benzonitrile has diverse applications across multiple fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals.
  • Biology: Used as a probe in biological studies to investigate enzyme functions and receptor interactions.
  • Medicine: Explored for potential therapeutic applications due to its structural features that may lead to new drug candidates.
  • Industry: Employed in materials science for developing advanced materials like polymers and coatings due to its stability and reactivity.

Interaction studies involving 3-(1-Aminobutyl)benzonitrile focus on its binding affinity with specific biological targets. Preliminary research suggests that it may influence neurotransmitter pathways by interacting with receptors involved in serotonin and norepinephrine signaling. Further investigations are necessary to elucidate these interactions and their implications for drug design and development.

Several compounds share structural similarities with 3-(1-Aminobutyl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberKey Differences
3-(1-Aminoethyl)benzonitrile153994-67-3Shorter alkyl chain; different biological activity
3-(1-Aminopropyl)benzonitrile127852-31-7Different alkyl chain length; potential variations in reactivity
3-(1-Aminomethyl)benzonitrile1213603-19-0Different substituent; may affect pharmacological properties

Comparison

The uniqueness of 3-(1-Aminobutyl)benzonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to similar compounds. Its longer alkyl chain contributes to enhanced hydrophobic interactions, potentially leading to greater enzyme inhibition efficacy and making it particularly valuable in pharmaceutical research.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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